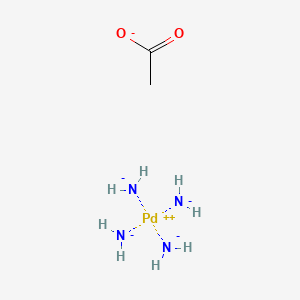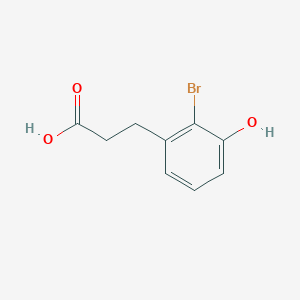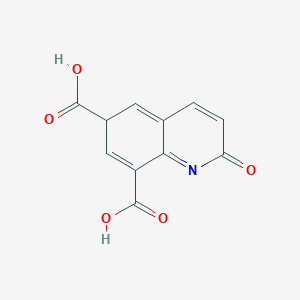
6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with carboxylic acid groups at the 6 and 8 positions and a keto group at the 2 position. The presence of these functional groups makes it a versatile molecule with significant potential in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalyst such as triethylamine in ethanol . This reaction yields ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Quinoline-2,4-diones.
Reduction: Hydroxyquinoline derivatives.
Substitution: Esters and amides of quinoline derivatives.
科学研究应用
6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of functional groups.
Quinoline-2,4-diones: These compounds have a similar structure but lack the carboxylic acid groups at the 6 and 8 positions.
Uniqueness: 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- is unique due to the presence of both carboxylic acid groups and a keto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C11H7NO5 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC 名称 |
2-oxo-6H-quinoline-6,8-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-8-2-1-5-3-6(10(14)15)4-7(11(16)17)9(5)12-8/h1-4,6H,(H,14,15)(H,16,17) |
InChI 键 |
AAQIHQJNGUVCPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=C2C1=CC(C=C2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329532.png)

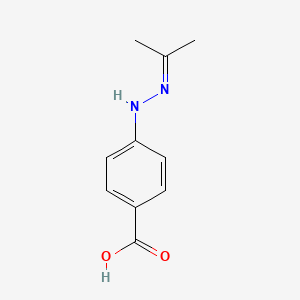
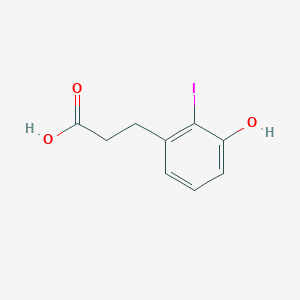
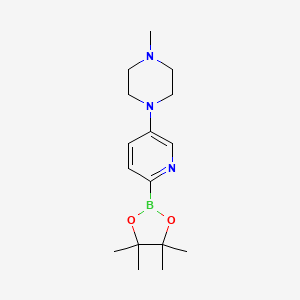
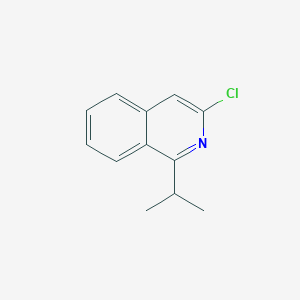

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
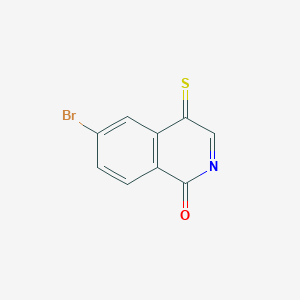
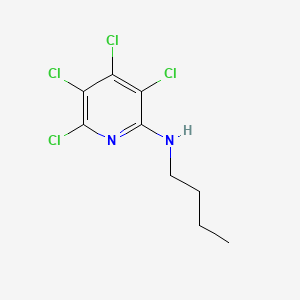

![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
